Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Lipophilicity ADME Drug Design

This β-ketoester-functionalized bromopyridine is a strategic building block for drug discovery. Its C-Br bond offers superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to chloro analogs, enabling efficient diversification of lead compounds. With a computed LogP of 1.9, it aids in optimizing membrane permeability while maintaining drug-like molecular weight (272.09 g/mol). Demonstrated CD73 inhibition (IC50 40.1 µM) positions it for immuno-oncology hit-to-lead optimization. Choose this batch-tested, 95%+ pure solid for reproducible SAR studies. Ships ambient, store at 0–8°C.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 954220-94-1
Cat. No. B3174633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
CAS954220-94-1
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=NC=C(C=C1)Br
InChIInChI=1S/C10H10BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3
InChIKeyHECLHZAXCKFFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS 954220-94-1): A Brominated Pyridine β-Ketoester Intermediate for Precision Synthesis


Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS 954220-94-1) is a brominated heterocyclic compound featuring a β-ketoester functional group appended to a 5-bromopyridine core [1]. With a molecular weight of 272.09 g/mol and a calculated LogP of 1.9, it is a solid reagent typically supplied at purities ranging from 95% to 98% . This compound is primarily valued as a versatile synthetic building block in medicinal chemistry and agrochemical research due to its dual electrophilic sites and the unique reactivity conferred by the C5-bromo substituent .

Why Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Cannot Be Replaced by Other Halogenated β-Ketoesters


Substituting Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate with other 5-halopyridine analogs (e.g., 5-Cl or 5-F) or the non-halogenated parent compound is not straightforward due to significant differences in physicochemical properties and synthetic utility. The specific atomic radius, electronegativity, and polarizability of bromine directly influence critical parameters such as lipophilicity (LogP), which impacts membrane permeability, and the strength of the C-Br bond, which dictates its amenability to key transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. These differences, quantified below, make generic substitution a high-risk endeavor for drug discovery programs where structure-activity relationships (SAR) and specific downstream transformations are crucial.

Product-Specific Quantitative Evidence for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS 954220-94-1)


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability Compared to 5-Cl and 5-F Analogs

The bromine atom at the C5 position imparts a significantly higher lipophilicity compared to its chloro and fluoro analogs, a critical parameter for optimizing a compound's ability to cross biological membranes. The target compound's computed XLogP3-AA is 1.9 [1]. In comparison, the 5-chloro analog (Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) has a lower computed LogP of approximately 1.3, and the 5-fluoro analog is even more hydrophilic with a LogP of around 0.7 . This 0.6 and 1.2 LogP unit increase respectively suggests a marked improvement in passive membrane permeability and potential for blood-brain barrier penetration.

Lipophilicity ADME Drug Design

Optimized C-Br Bond Length for Palladium-Catalyzed Cross-Coupling Reactivity

The carbon-bromine bond (C-Br) at the 5-position is a strategically important functional handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. The C-Br bond length in this compound is approximately 1.89 Å, which is longer and weaker than the C-Cl bond (1.74 Å) found in the 5-chloro analog [1]. This longer bond length results in a lower bond dissociation energy (BDE), making the bromo-substituted compound significantly more reactive in oxidative addition steps, a critical rate-limiting step in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling protocols [2].

Suzuki-Miyaura Cross-Coupling Medicinal Chemistry

In Vitro Inhibition of Ecto-5'-Nucleotidase (CD73) with an IC50 of 40.1 µM

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate has been evaluated for its ability to inhibit ecto-5'-nucleotidase (CD73), an enzyme involved in the generation of immunosuppressive adenosine in the tumor microenvironment [1]. In a cell-based assay using rat CD73 transfected into COS7 cells, the compound exhibited an IC50 value of 4.01E+4 nM (40.1 µM) after a 10-minute preincubation followed by AMP addition [1]. While the specific comparator data for other 5-halo analogs in this exact assay is not publicly available, this IC50 value provides a quantitative benchmark for its activity against this emerging immuno-oncology target. The presence of the 5-bromopyridine moiety is a common motif in CD73 inhibitor scaffolds, suggesting its role in target engagement [2].

Immuno-Oncology CD73 Inhibitor Enzymatic Assay

Higher Molecular Weight and Polar Surface Area (tPSA) vs. Non-Halogenated Parent Compound

The presence of the bromine atom at the 5-position of the pyridine ring alters the compound's fundamental physicochemical profile. The target compound has a molecular weight of 272.09 g/mol and a topological polar surface area (tPSA) of 56.3 Ų [1]. In contrast, the non-halogenated parent compound, Ethyl 3-(pyridin-2-yl)-3-oxopropanoate (CAS 26510-52-1), has a significantly lower molecular weight of 193.2 g/mol and a tPSA of 43.2 Ų [2]. This difference of 78.9 g/mol in MW and 13.1 Ų in tPSA directly influences the compound's behavior in biological assays and its compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). The bromo derivative also exhibits higher stability and is a solid at room temperature, unlike the non-halogenated analog which is a liquid [2].

Physicochemical Properties Drug-Likeness Lead Optimization

Reactivity Comparison: Selective Bromine Displacement vs. Non-Halogenated Scaffold

A key advantage of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate over its non-halogenated counterpart is the ability to selectively functionalize the C5 position. The bromine atom serves as a specific, orthogonal reactive site, allowing for late-stage diversification via cross-coupling reactions without affecting the β-ketoester moiety . For the parent compound, Ethyl 3-(pyridin-2-yl)-3-oxopropanoate, introducing substituents at the 5-position requires harsh, non-selective C-H activation conditions or de novo synthesis, which is less efficient and often results in lower yields and complex mixtures [1]. This built-in synthetic handle makes the bromo derivative a more powerful and versatile intermediate for generating focused compound libraries for structure-activity relationship (SAR) studies .

Synthetic Utility Selective Functionalization Medicinal Chemistry

Distinct Safety and Handling Profile (GHS Classification) vs. Other 5-Halogen Analogs

The safety and handling profile of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is well-defined and may differ from its analogs. According to the ECHA C&L Inventory, the compound is classified as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. This contrasts with the 5-chloro analog, for which specific GHS hazard statements may differ, and the 5-fluoro analog, where the fluoro group can sometimes introduce additional toxicity concerns (e.g., metabolism to fluoroacetate derivatives) [2]. For laboratory procurement, this well-defined and generally moderate irritant classification allows for straightforward implementation of appropriate safety protocols, avoiding the need for more complex or restrictive handling procedures that may apply to other halogenated intermediates.

Safety Data Regulatory Occupational Health

Optimal Research and Industrial Applications for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (954220-94-1)


Medicinal Chemistry: Lead Generation for CD73 Inhibitors in Cancer Immunotherapy

The compound's demonstrated in vitro activity against ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 µM positions it as a promising starting point for hit-to-lead optimization in immuno-oncology programs [1]. Its higher LogP (1.9) and the presence of a versatile bromine handle for further functionalization make it a valuable scaffold for improving potency and ADME properties. Researchers can utilize this intermediate to generate focused libraries via Suzuki-Miyaura coupling to explore structure-activity relationships (SAR) around the pyridine core, aiming to identify more potent CD73 inhibitors to combat adenosine-mediated immunosuppression in the tumor microenvironment [1].

Organic Synthesis: A Robust Building Block for Late-Stage Diversification via Cross-Coupling

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The C-Br bond at the 5-position offers superior reactivity compared to C-Cl analogs, enabling more efficient and higher-yielding diversification of lead compounds . It is particularly well-suited for generating libraries of 5-substituted pyridine derivatives for structure-activity relationship (SAR) studies, where the β-ketoester group can be preserved or later modified . This built-in synthetic handle significantly reduces the number of steps required to access diverse chemical space, accelerating medicinal chemistry timelines.

Physicochemical Property Tuning in Drug Discovery

The compound's computed LogP (1.9) and molecular weight (272.09 g/mol) make it a useful tool for modulating the lipophilicity and overall physicochemical profile of drug candidates [2]. Compared to the 5-fluoro (LogP ~0.7) and 5-chloro (LogP ~1.3) analogs, the bromo derivative offers a distinct advantage for projects aiming to improve membrane permeability or blood-brain barrier penetration while maintaining a viable molecular weight for drug-likeness [2]. This makes it a strategic choice for lead optimization campaigns targeting intracellular or CNS-based enzymes or receptors.

Safety-Focused Laboratory Research and Process Development

Given its well-defined GHS hazard classification as a skin, eye, and respiratory irritant, this compound is suitable for routine research and development workflows where a clear safety profile is essential for risk assessment and SOP development [3]. Its moderate irritant profile, compared to potentially more hazardous halogenated analogs, simplifies handling and storage requirements, making it a practical choice for both academic and industrial laboratories focused on high-throughput synthesis and biological screening [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.